
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one
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Overview
Description
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one is a natural product found in Juglans sigillata with data available.
Mechanism of Action
Biochemical Pathways
The enzyme NahB (cis-dihydrodiol naphthalene dehydrogenase) , which is involved in the conversion of naphthalene to salicylate, binds to various substrates such as 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one . This enzyme is part of the metabolic pathway in the bacterial strain Pseudomonas sp. MC1
Biological Activity
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one, also known by its CAS number 1220891-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C10H10O3 with a molecular weight of 178.19 g/mol. It appears as a powder and is soluble in various organic solvents such as chloroform and DMSO. The compound's structure is characterized by two hydroxyl groups attached to a naphthalene ring, which plays a crucial role in its biological activity.
Property | Value |
---|---|
CAS Number | 1220891-22-4 |
Molecular Formula | C10H10O3 |
Molecular Weight | 178.19 g/mol |
Appearance | Powder |
Solubility | Chloroform, DMSO, Ethyl Acetate |
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that the dihydronaphthalen-1-one nucleus can influence antibacterial activity against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of hydroxyl groups enhances the compound's interaction with microbial cell membranes.
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic activity against cancer cell lines. For instance, one study reported an IC50 value of approximately 10.46 μM/mL for certain naphthalene derivatives against HeLa cells . This suggests that this compound may possess potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for diabetes management . This property suggests potential applications in treating metabolic disorders.
Case Studies and Research Findings
Study on Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various naphthalene derivatives. It was found that the introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly enhanced the antibacterial effects against tested strains . The study concluded that structural modifications could optimize the biological activity of these compounds.
Cytotoxicity Assessment
In another research endeavor focused on synthesizing new naphthalene derivatives, this compound was included in a screening process for cytotoxicity against cancer cell lines. Results indicated promising activity with further investigations needed to determine the mechanism of action .
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic identifiers of 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one?
- Answer : The compound features a naphthalenone backbone with hydroxyl groups at positions 3 and 4. Key spectroscopic identifiers include:
- Mass Spectrometry : Exact mass = 178.062994177 g/mol (via ESI-MS) .
- NMR : Distinct signals for hydroxyl protons (δ ~5-6 ppm) and carbonyl resonance (C=O, δ ~200-210 ppm in 13C NMR).
- IR : Stretching vibrations for -OH (~3200-3500 cm−1) and C=O (~1680-1720 cm−1).
- InChIKey : NOCQQUBFJURTDN-UHFFFAOYSA-N (unique identifier for stereoisomers) .
Q. What are the standard synthetic routes for this compound in laboratory settings?
- Answer : Two primary methods are used:
- Oxidative Dihydroxylation : Starting from 1-tetralone, dihydroxylation is achieved using OsO4 or catalytic KMnO4 under acidic conditions .
- Condensation Reactions : Reaction of naphthalenone precursors with aldehydes (e.g., cinnamaldehyde) in ethanol/acidic media yields substituted derivatives .
- Key Optimization Parameters :
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Dihydroxylation | OsO4, NMO | 0°C, 12h | 65-70 |
Condensation | Cinnamaldehyde, HCl | Reflux, 6h | 55-60 |
Q. What safety precautions are necessary when handling this compound?
- Answer : Based on GHS classification (Category 4 oral toxicity):
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2-8°C, away from oxidizing agents .
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for diastereomeric forms of this compound?
- Answer : Contradictions arise due to overlapping signals in 1H NMR. Methodological solutions include:
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- X-ray Crystallography : Confirm absolute stereochemistry (e.g., (3S,4S) configuration) .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify rotational barriers .
Q. What experimental designs are optimal for assessing its biological activity in cellular models?
- Answer : Key steps for pharmacological studies:
- Dose-Response Assays : Test concentrations (1–100 μM) in cancer cell lines (e.g., HeLa) using MTT assays .
- Target Identification : Use SPR (Surface Plasmon Resonance) to screen for binding to kinases (e.g., MAPK) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer : Stability studies reveal:
Condition | Degradation Pathway | Half-Life (t1/2) |
---|---|---|
pH 2 (acidic) | Hydrolysis of ketone | 8h |
pH 7.4 (neutral) | Stable | >48h |
60°C (dry) | Dehydration of diol | 24h |
- Mitigation : Use buffered solutions (pH 7-8) and avoid prolonged heating .
Q. How does this compound compare to structurally similar naphthalenone derivatives in reactivity and bioactivity?
- Answer : Comparative analysis highlights:
Compound | Structure | Reactivity | Bioactivity |
---|---|---|---|
3,4-Dihydronaphthalen-1(2H)-one | No hydroxyl groups | Lower oxidation potential | Inactive in kinase assays |
Cinnamaldehyde derivatives | Allylidene substituent | Enhanced electrophilicity | Anticancer activity (IC50 ~10 μM) |
Q. What catalytic systems improve the efficiency of its synthesis?
- Answer : Recent advances include:
- Organocatalysis : Proline-derived catalysts for asymmetric dihydroxylation (up to 90% enantiomeric excess) .
- Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 12h) and improves yield (~75%) .
- Flow Chemistry : Continuous synthesis with immobilized OsO4 minimizes catalyst waste .
Properties
IUPAC Name |
3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCQQUBFJURTDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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